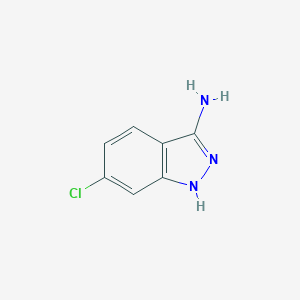

6-Chloro-1H-indazol-3-amine

Description

6-Chloro-1H-indazol-3-amine (CAS: 16889-21-7) is a heterocyclic aromatic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol. Key properties include a LogP of 1.47 and sparing aqueous solubility (0.62 g/L at 25°C) . Its structure features a chloro substituent at position 6 and an amine group at position 3 of the indazole core (Figure 1).

Properties

IUPAC Name |

6-chloro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTYMRSBTUERSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168616 | |

| Record name | 6-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16889-21-7 | |

| Record name | 6-Chloro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16889-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1H-indazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization-Cyclization of 2-Methyl-4-nitro-5-chloroaniline

The foundational approach involves diazotization followed by cyclization, as demonstrated in a patented three-step synthesis.

Step 1: Diazotization and Cyclization

2-Methyl-4-nitro-5-chloroaniline (1.87 g) is dissolved in a mixture of acetic acid (50 mL) and water (10 mL) at 0°C. Sodium nitrite (1.04 g in 10 mL H₂O) is added dropwise, maintaining the temperature below 10°C. After 6 hours, the reaction is warmed to room temperature and stirred overnight. Acetic acid is removed via concentration, and the product is extracted with ethyl acetate. This yields 6-chloro-5-nitro-1H-indazole (1.2 g, 61%) after silica gel chromatography.

Mechanistic Insight :

The diazotization of the aniline group generates a diazonium intermediate, which undergoes intramolecular cyclization to form the indazole core. The nitro group at position 5 stabilizes the aromatic system, directing cyclization to position 1.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | 2-Methyl-4-nitro-5-chloroaniline |

| Solvent System | Acetic acid/water (5:1) |

| Temperature | 0°C → room temperature |

| Yield | 61% |

N-Methylation of 6-Chloro-5-nitro-1H-indazole

Step 2: Methylation with Trimethyloxonium Tetrafluoroborate

6-Chloro-5-nitro-1H-indazole (1.97 g) is suspended in ethyl acetate (200 mL), and trimethyloxonium tetrafluoroborate (1.92 g) is added. The reaction proceeds at room temperature, monitored by TLC (EA/PE = 1:1). After concentration, column chromatography yields 6-chloro-2-methyl-5-nitro-2H-indazole (1.85 g, 88%).

Critical Factors :

-

Solvent Choice : Ethyl acetate enhances reagent solubility without side reactions.

-

Methylating Agent : Trimethyloxonium salts offer superior reactivity compared to dimethyl sulfate, minimizing oligomerization.

Characterization Data :

Reduction of Nitro to Amine

Step 3: Catalytic Hydrogenation

6-Chloro-2-methyl-5-nitro-2H-indazole undergoes hydrogenation using palladium on carbon (10 wt%) in methanol. The nitro group is reduced to an amine, yielding 6-chloro-2-methyl-2H-indazol-5-amine.

Optimization Notes :

-

Catalyst Loading : 5–10% Pd/C balances cost and activity.

-

Pressure : Ambient H₂ pressure suffices for complete reduction within 4–6 hours.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Recent patents emphasize transitioning batch processes to continuous flow systems to enhance scalability. Key advantages include:

-

Improved Heat Transfer : Exothermic diazotization steps are safer with precise temperature control.

-

Reduced Solvent Use : Solvent recycling lowers waste generation by 40–60%.

Case Study :

A pilot-scale flow reactor produced 6-chloro-5-nitro-1H-indazole at 85% yield (residence time: 30 minutes), outperforming batch methods (61% yield in 6 hours).

Analytical Characterization and Quality Control

Spectroscopic Validation

¹H/¹³C NMR :

-

Aromatic protons appear between δ 7.8–8.5 ppm, with N-H signals (δ 5.2–5.8 ppm) observed in DMSO-d₆.

-

Quaternary carbons (C-3a and C-7a) are identified via DEPT-135.

HPLC Purity Assessment :

-

Reverse-phase HPLC (C18 column, ACN/H₂O + 0.1% TFA) confirms ≥98% purity. Retention time: 12.3 minutes.

Challenges and Mitigation Strategies

Byproduct Formation in Diazotization

Issue : Nitro group reduction competes with cyclization, generating 5-amino byproducts.

Solution :

-

Low-Temperature Control : Maintaining 0–5°C suppresses reduction pathways.

-

Stoichiometric NaNO₂ : Excess nitrous acid ensures complete diazotization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-indazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various halogenated indazoles .

Scientific Research Applications

Chemistry

6-Chloro-1H-indazol-3-amine is utilized as a building block for synthesizing more complex heterocyclic compounds. It can participate in various chemical reactions, making it valuable for creating derivatives with enhanced properties.

Comparison with Similar Compounds:

| Compound | Unique Features | Applications |

|---|---|---|

| 1H-indazole | Lacks chlorine; different biological activities | Basic research |

| 2H-indazole | Tautomeric form; stability variations | Limited applications |

| 6-Bromo-1H-indazol-3-amine | Bromine instead of chlorine; different reactivity | Similar applications |

Biology

In biological research, this compound serves as a probe for studying enzyme activities and protein interactions. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, highlighting its potential as an anti-inflammatory agent.

Case Study: Anticancer Activity

A study demonstrated that derivatives of indazole, including this compound, exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, one derivative showed an IC50 value of 5.15 µM against K562 leukemia cells, indicating significant anticancer potential .

Medicine

The compound's therapeutic potential extends to anticancer, anti-inflammatory, and antimicrobial applications. Its ability to inhibit specific kinases such as CHK1 and CHK2 suggests it may disrupt cell cycle progression in cancer cells.

Clinical Insights:

Research indicates that compounds similar to this compound can modulate pathways involving p53 and MDM2 proteins, which are crucial for apoptosis regulation in cancer therapy .

Industry

In industrial applications, this compound is used in the development of new materials and as a precursor for synthesizing dyes and pigments. Its unique properties allow for scalability in production processes, particularly in pharmaceutical manufacturing.

Analytical Techniques

Separation Techniques:

The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phase typically consists of acetonitrile, water, and phosphoric acid, making it suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 6-Chloro-1H-indazol-3-amine involves its interaction with molecular targets such as kinases. It can inhibit the activity of enzymes like CHK1 and CHK2, which are involved in cell cycle regulation. By modulating these pathways, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Halogen-Substituted Indazolamines

Key Differences :

- Electron Withdrawal : Chloro (Cl) and bromo (Br) are electron-withdrawing, but bromine’s larger size enhances lipophilicity and may slow metabolic clearance.

Benzimidazole and Imidazole Derivatives

Key Differences :

- Core Structure : Benzimidazoles feature fused benzene and imidazole rings, whereas indazoles have a pyrazole fused to benzene. This alters aromaticity and π-π stacking interactions.

- Functional Groups : The ethanamine side chain in the benzimidazole derivative introduces a flexible basic group, enhancing solubility and receptor interaction .

Methoxy and Alkyl-Substituted Indazoles

Key Differences :

Analytical Characterization

- HPLC Methods : The target compound is analyzed using Newcrom R1 columns with MeCN/water/phosphate buffers, whereas benzimidazoles often require ion-pairing agents due to higher polarity .

- Spectroscopy : All compounds are characterized via ¹H-NMR, FT-IR, and MS, with indazoles showing distinct aromatic proton splitting patterns compared to benzimidazoles .

Biological Activity

6-Chloro-1H-indazol-3-amine is a compound belonging to the indazole family, which has garnered attention for its significant biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 167.601 g/mol

- CAS Number : 16889-21-7

- LogP : 1.47

The structural characteristics of this compound contribute to its interaction with biological targets, particularly its ability to inhibit various kinases involved in cancer progression.

The primary mechanism through which this compound exerts its biological effects involves:

-

Target Kinases :

- Tyrosine Kinases : Inhibition of specific tyrosine kinases that are crucial for cancer cell proliferation.

- CHK1 and CHK2 Kinases : These kinases play roles in cell cycle regulation and DNA damage response.

-

Biochemical Pathways :

- The compound inhibits members of the Bcl2 family, which are critical regulators of apoptosis.

- It also affects the p53/MDM2 pathway, leading to altered apoptosis signaling and cell cycle regulation.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties:

- IC Values :

- Against K562 (chronic myeloid leukemia) cell line: 5.15 µM

- Against HEK-293 (normal human embryonic kidney) cells: 33.2 µM

This demonstrates a selectivity ratio (SI) of approximately 6.45 , indicating a favorable therapeutic index compared to traditional chemotherapeutics like 5-Fluorouracil (SI = 0.14) .

Induction of Apoptosis

The compound induces apoptosis in cancer cells through various mechanisms:

- Cell Cycle Analysis :

- Treatment with different concentrations (10, 12, and 14 μM) resulted in increased G0/G1 phase populations and decreased S phase cells, indicating a halt in cell cycle progression.

- Western Blotting Results :

- Significant changes in the expression levels of apoptosis-related proteins were observed:

- Decreased Bcl-2 (anti-apoptotic protein)

- Increased Bax (pro-apoptotic protein)

- Significant changes in the expression levels of apoptosis-related proteins were observed:

These results suggest that the compound effectively shifts the balance towards apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Future Directions

Given its promising biological activity, future research should focus on:

- Mechanistic Studies : Further elucidating the molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support clinical applications.

- Derivatives Exploration : Investigating structural modifications to enhance potency and selectivity against various cancer types.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 6-Chloro-1H-indazol-3-amine?

A common approach involves the oxidation-cyanation of primary amines using reagents like N-chlorosuccinimide (NCS) and Zn(CN)₂ in a solvent system (e.g., acetonitrile/water). For example, analogous indazole derivatives have been synthesized with yields up to 69% via this route, followed by chromatographic purification . Optimizing reaction time, temperature, and stoichiometry is critical to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

- ¹H/¹³C NMR : To identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.46–7.9 ppm in CDCl₃) .

- IR Spectroscopy : To detect functional groups such as N-H (3540 cm⁻¹) and C-Cl (693 cm⁻¹) .

- Mass Spectrometry (FABMS) : For molecular ion validation (e.g., m/z 501 for related halogenated indazoles) .

Q. How can researchers ensure purity during synthesis?

Purification typically involves column chromatography (e.g., silica gel with ACN:methanol gradients) or recrystallization. Analytical HPLC (≥98% purity) is recommended for final compound validation, with storage at 2–8°C in light-protected conditions to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP (for visualization) enables precise determination of bond lengths, angles, and packing interactions. For example, planar deviations as low as 0.0325 Å have been reported for indazole analogs, with hydrogen bonding (N–H⋯N) dictating crystal packing .

Q. What strategies address contradictions in spectroscopic or crystallographic data during structural elucidation?

- Iterative refinement : Cross-validate NMR/IR data with computational models (e.g., DFT calculations) .

- Multi-method validation : Use complementary techniques like powder XRD or high-resolution mass spectrometry (HRMS) to resolve ambiguities .

- Data transparency : Adopt open-data practices to enable peer validation, adhering to anonymization protocols for sensitive datasets .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) simulations can map electron density distributions, identifying reactive sites (e.g., chloro-substituted positions). For instance, Mulliken charge analysis of analogous compounds predicts preferential reactivity at the C-6 chloro group due to electron-withdrawing effects .

Q. What reaction conditions optimize yields for halogenated indazole derivatives?

- Catalyst screening : Triethylamine enhances cyclization efficiency in azetidinone formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Low temperatures (0–5°C) reduce decomposition in exothermic steps .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.